(1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol
CAS No.: 92264-82-9
VCID: VC0015152
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
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Description | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol, also known by its CAS number 92264-82-9, is a chemical compound with a molecular formula of C13H20ClNO and a molecular weight of 241.75700 . It has a density of 1.078 and a boiling point of 347.2ºC at 760 mmHg . The melting point of this compound is between 52-53ºC . This compound is also identified by its IUPAC name, (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol . Other names include (AR)-rel-3-Chloro-A-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol, rac threo-Hydroxybupropion, and rac threo-Dihydrobupropion . The SMILES notation for the compound is CC@@HNC(C)(C)C . A similar compound, 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride, has the CAS No.: 31677-93-7 and the molecular formula C13H18ClNO.HCl . It is also known as Amfebutamone hydrochloride or Bupropion Hydrochloride and is used as a selective inhibitor of dopamine uptake . |
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CAS No. | 92264-82-9 |
Product Name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol |
Molecular Formula | C13H20ClNO |
Molecular Weight | 241.76 g/mol |
IUPAC Name | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 |
Standard InChIKey | NDPTTXIBLSWNSF-JOYOIKCWSA-N |
SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Synonyms | (αR)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol; _x000B_rac threo-Hydroxybupropion; |
PubChem Compound | 9834682 |
Last Modified | Sep 14 2023 |
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